

Comparative Analysis of CCG215022 Crossreactivity with Other Kinases

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Compound of Interest		
Compound Name:	CCG215022	
Cat. No.:	B15608753	Get Quote

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This guide provides an objective comparison of the kinase inhibitor **CCG215022**'s cross-reactivity profile against other kinases, supported by available experimental data. **CCG215022** is identified as a potent inhibitor of G protein-coupled receptor kinases (GRKs), playing a crucial role in regulating cell signaling by desensitizing active G protein-coupled receptors (GPCRs).[1] The two most ubiquitously expressed GRKs, GRK2 and GRK5, are implicated in cardiovascular diseases, making them significant therapeutic targets.[1][2]

Data Presentation: Kinase Inhibition Profile of CCG215022

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **CCG215022** against a panel of kinases, providing a quantitative measure of its potency and selectivity. Lower IC50 values indicate higher potency.



Kinase Target	IC50 (μM)	Primary Family	Notes
GRK2	0.15 ± 0.07[3]	GRK	High Potency
GRK5	0.38 ± 0.06[3]	GRK	High Potency
GRK1	3.9 ± 1[3]	GRK	Moderate Potency
РКА	120[4]	AGC Kinase	Low Potency, indicating high selectivity for GRKs over PKA.[4]

Based on the available data, **CCG215022** is a pan-inhibitor of G protein-coupled receptor kinases (GRKs) with nanomolar potency against GRK2 and GRK5.[1][3][5] It demonstrates good selectivity against the closely related GRK1 and significantly lower activity against Protein Kinase A (PKA), highlighting its preferential inhibition of the GRK family.[4][6]

Experimental Protocols

The determination of kinase inhibition profiles, such as the one presented for **CCG215022**, is typically achieved through in vitro kinase assays. Below is a detailed methodology for a representative luminescence-based kinase assay, a common high-throughput screening method.

Luminescence-Based In Vitro Kinase Inhibition Assay Protocol

This protocol outlines the steps to measure the inhibitory effect of a compound on kinase activity by quantifying the amount of ADP produced in the kinase reaction.

- 1. Materials and Reagents:
- Purified, recombinant protein kinases (e.g., GRK2, GRK5, PKA)
- Specific peptide or protein substrates for each kinase
- Test compound (e.g., CCG215022) dissolved in 100% DMSO



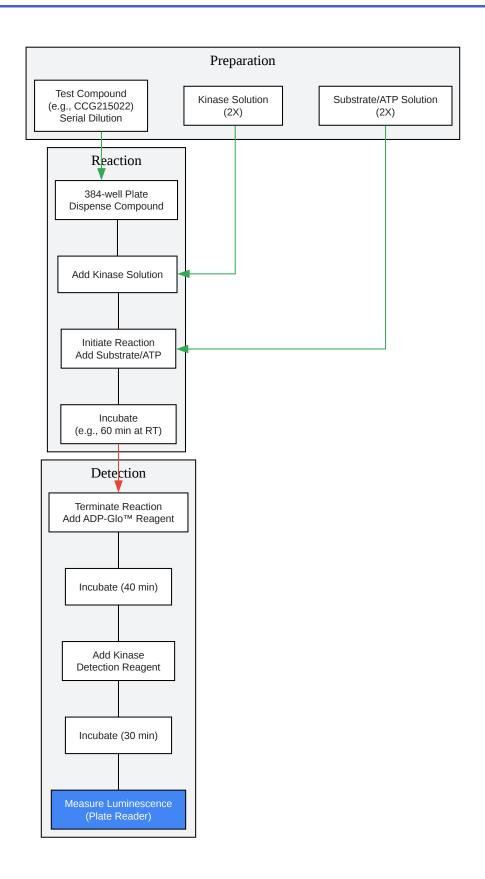
- Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
- ATP solution (e.g., 10 mM)
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Known potent inhibitor for each kinase as a positive control
- 384-well white opaque assay plates
- 2. Assay Procedure:
- Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
- Reagent Preparation:
 - Prepare a 2X kinase solution in Kinase Reaction Buffer.
 - Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined for each kinase system.
- Assay Plate Setup:
 - Dispense a small volume (e.g., 25 nL) of each compound dilution into the wells of the 384well assay plate. Include DMSO-only wells (0% inhibition control) and wells with a known potent inhibitor (100% inhibition control).
 - Add the 2X kinase solution to all wells.
 - Initiate the kinase reaction by adding the 2X Substrate/ATP Solution to all wells.
- Kinase Reaction Incubation: Mix the plate on a shaker for 30 seconds and incubate at room temperature for 60 minutes.
- Signal Development:



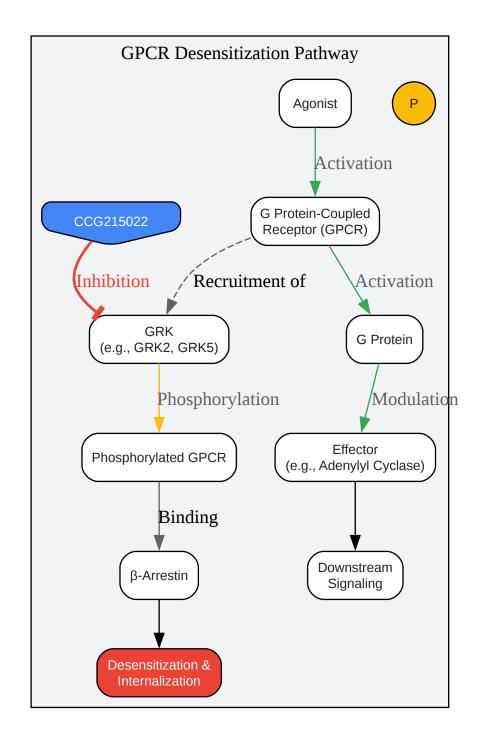
- Add the ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase/luciferin reaction, producing a luminescent signal.
 Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- 3. Data Analysis:
- Percent Inhibition Calculation: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound -Signal_Min) / (Signal_Max - Signal_Min))
 - Signal_Compound: Luminescence from wells with the test compound.
 - Signal Max: Luminescence from DMSO-only control wells.
 - Signal Min: Luminescence from wells with the known potent inhibitor.
- IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Mandatory Visualization









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